![molecular formula C17H15NO3 B379550 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione CAS No. 281212-09-7](/img/structure/B379550.png)
2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione
Overview
Description
2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione is a chemical compound with the formula C17H15NO3 . It belongs to the class of isoquinolines .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione can be represented by the InChI string: InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2 . The average mass of the molecule is 281.307 and the monoisotopic mass is 281.10519 .Scientific Research Applications
Chemosensor Development
This compound has been explored for its potential as a chemosensor . Chemosensors are molecules that can detect specific substances or ions, often through a change in color or fluorescence . The presence of an amino group in the structure of this compound allows for further functionalization, leading to the creation of imines, amines, thioureas, and hydrazones. These derivatives can exhibit high selectivity in the determination of anions, making them valuable in environmental monitoring and diagnostics.
Fluorescent Probes
The structural features of 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione make it a candidate for use as a fluorescent probe . Fluorescent probes are essential tools in biochemistry and molecular biology for studying cellular processes. They can be used to label proteins, nucleic acids, or other biomolecules, allowing researchers to track these components in live cells or tissue samples.
Organic Synthesis
As a building block in organic synthesis , 2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione offers a versatile starting point for constructing complex organic molecules . Its reactive sites are suitable for various chemical transformations, enabling the synthesis of a wide array of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals.
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-2,4-5,7-8,12H,3,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOASFBHPCHNXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxolanylmethyl)benzo[de]isoquinoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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